molecular formula C28H41N3O3 B585700 Oxethazaine-d6 CAS No. 1346603-51-7

Oxethazaine-d6

カタログ番号: B585700
CAS番号: 1346603-51-7
分子量: 473.691
InChIキー: FTLDJPRFCGDUFH-SCPKHUGHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxethazaine-d6 is a deuterated form of oxethazaine, a potent local anesthetic. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the original oxethazaine molecule. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug, as deuterium can provide insights into the behavior of the compound in biological systems .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of oxethazaine-d6 typically involves the incorporation of deuterium into the oxethazaine molecule. One common method is the hydrogen-deuterium exchange reaction, where oxethazaine is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for the hydrogen-deuterium exchange. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .

化学反応の分析

Types of Reactions

Oxethazaine-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

科学的研究の応用

Oxethazaine-d6 has several applications in scientific research:

作用機序

Oxethazaine-d6 exerts its effects by inhibiting gastric acid secretion and providing a local anesthetic effect on the gastric mucosa. The compound achieves this by blocking sodium channels in the neuronal cell membrane, preventing the initiation and transmission of nerve impulses. This action results in a reversible loss of sensation and provides prompt and prolonged relief of pain .

類似化合物との比較

Similar Compounds

Uniqueness of Oxethazaine-d6

This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. Additionally, oxethazaine is one of the few local anesthetics that remains effective in low pH environments, making it particularly useful for treating conditions like gastritis and peptic ulcers .

生物活性

Oxethazaine-d6 is a deuterated derivative of oxethazaine, a local anesthetic primarily used for topical applications in treating pain associated with acid-induced conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical settings, and metabolic interactions.

This compound, with the chemical formula C16_{16}H19_{19}N3_{3}O3_{3}, is characterized by its ability to function effectively in acidic environments, making it particularly useful in gastrointestinal applications. The presence of deuterium enhances its stability and alters its metabolic profile, which is crucial for understanding its biological activity.

Oxethazaine acts as a local anesthetic by blocking sodium channels in nerve membranes, thus inhibiting the propagation of nerve impulses. This mechanism is particularly effective in acidic conditions where traditional anesthetics may fail. Studies indicate that oxethazaine is approximately 2000 times more potent than lignocaine and 500 times more potent than cocaine in producing local anesthesia .

Case Studies

  • Pilot Study on Dental Local Anesthesia :
    A pilot study involving 20 patients undergoing minor oral surgery demonstrated that a 0.1% solution of oxethazaine at pH 3 provided sufficient local anesthesia, even in cases where lignocaine failed. The duration of anesthesia was comparable to that achieved with standard lignocaine formulations .
  • Double-Blind Controlled Study :
    In a study comparing oxethazaine combined with antacids against antacids alone for treating gastric ulcers, results showed that patients receiving the combination required less total medication for adequate symptom relief. This suggests that oxethazaine enhances the efficacy of antacids while minimizing potential side effects associated with higher doses of antacids .

Pharmacokinetics and Metabolism

Research indicates that this compound exhibits unique metabolic pathways due to its deuterated structure. A study examining the inhibitory effect of oxethazaine on midazolam metabolism revealed that it significantly inhibited the 1′-hydroxylation of midazolam in both liver and intestinal microsomes in a concentration-dependent manner . This interaction highlights the potential for drug-drug interactions when oxethazaine is co-administered with other medications metabolized by similar pathways.

Biological Activity Summary Table

Property Value/Description
Chemical FormulaC16_{16}H19_{19}N3_{3}O3_{3}
Potency2000x more potent than lignocaine
MechanismSodium channel blockade
pH EffectActive in acidic environments
Clinical EfficacyEffective in dental procedures; enhances antacid efficacy
Metabolic InteractionInhibits midazolam metabolism

特性

CAS番号

1346603-51-7

分子式

C28H41N3O3

分子量

473.691

IUPAC名

2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide

InChI

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3

InChIキー

FTLDJPRFCGDUFH-SCPKHUGHSA-N

SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2

同義語

2,2’-[(2-Hydroxyethyl)imino]bis[N-(α,α-dimethylphenethyl)-N-(methyl-d3)acetamide];  2-Di[N-(methyl-d3)-N-phenyl-tert-butyl-carbamoylmethyl]aminoethanol;  Betalgil-d6;  FH 099-d6;  Mucoxin-d6;  Oxaine-d6;  Oxetacaine-d6;  Storocain-d6;  Storocaine-d6;  Topicai

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。